molecular formula C7H8ClNO3 B2928493 3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride CAS No. 2060030-04-6

3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B2928493
CAS No.: 2060030-04-6
M. Wt: 189.6
InChI Key: FYSKBHYHBQBLMT-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride typically involves the hydroxylation of 4-methylpyridine-2-carboxylic acid. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate in an acidic medium. The hydrochloride salt is formed by reacting the free acid with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methyl-2-pyridone.

    Reduction: Formation of 3-hydroxy-4-methylpyridine-2-methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methylpyridine-2-carboxylic acid
  • 3-Hydroxy-5-methylpyridine-2-carboxylic acid
  • 3-Hydroxy-4-ethylpyridine-2-carboxylic acid

Uniqueness

3-Hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups provide versatile sites for chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-hydroxy-4-methylpyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c1-4-2-3-8-5(6(4)9)7(10)11;/h2-3,9H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSKBHYHBQBLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060030-04-6
Record name 3-hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride
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